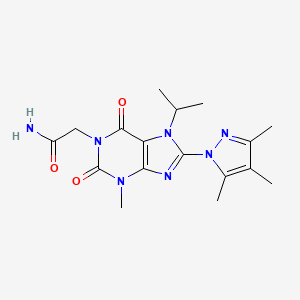
2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H23N7O3 and its molecular weight is 373.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex molecule that incorporates a purine structure fused with a pyrazole ring. This unique combination suggests potential biological activities that merit exploration. The following sections will detail the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The compound features the following key structural elements:
- Purine Base : A bicyclic structure that is fundamental in biochemistry.
- Pyrazole Ring : Known for its diverse biological activities.
- Isopropyl Group : This substituent may enhance lipophilicity and biological interaction.
Anticancer Properties
Research indicates that derivatives of pyrazole exhibit significant anticancer activity. The fused pyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have demonstrated that compounds similar to 2-(7-isopropyl...) can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) with IC50 values indicating effective potency against these cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
The presence of the pyrazole moiety in the compound suggests antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacteria and fungi, indicating that 2-(7-isopropyl...) might also possess these properties .
Table 1: Biological Activity Summary
| Activity Type | Cell Line / Target | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | 10 | |
| Cytotoxicity | DU 205 (prostate cancer) | 15 | |
| Anti-inflammatory | Inhibition of TNF-alpha | IC50 < 20 | |
| Antimicrobial | E. coli | 25 |
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular proliferation and inflammation.
- Interaction with DNA/RNA : The purine base may facilitate binding to nucleic acids, potentially interfering with replication processes in cancer cells.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell survival and apoptosis.
特性
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-8(2)23-13-14(19-16(23)24-11(5)9(3)10(4)20-24)21(6)17(27)22(15(13)26)7-12(18)25/h8H,7H2,1-6H3,(H2,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVGETGEXPUOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














